6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Introduction of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated imidazo[1,2-a]pyridine.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the methyl group at the 6-position.
6-methyl-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the methyl group on the furan ring.
6-methyl-2-(5-methylfuran-2-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine: Contains an additional methyl group on the phenyl ring.
Uniqueness
6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N3O |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H17N3O/c1-13-8-11-17-21-18(16-10-9-14(2)23-16)19(22(17)12-13)20-15-6-4-3-5-7-15/h3-12,20H,1-2H3 |
InChI Key |
DZBNWWYTLIQSQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC=CC=C3)C4=CC=C(O4)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.